Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-17-10-13(18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPYEMNCKKTEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659466 | |
| Record name | tert-Butyl 2-(4-chlorophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769944-39-0 | |
| Record name | tert-Butyl 2-(4-chlorophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate typically involves the reaction of 4-chlorophenylpiperazine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Electron-Withdrawing vs. Electron-Donating Groups
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate (CAS 288251-85-4) Substituents: 4-Amino and 2-cyano groups. This contrasts with the chloro group in the target compound, which enhances lipophilicity but lacks hydrogen-bonding capacity .
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate (CAS 873697-59-7) Substituents: 3-Amino-5-fluorobenzyl. Impact: Fluorine’s electronegativity improves metabolic stability and bioavailability compared to chlorine. The benzyl linkage adds conformational flexibility .
Heterocyclic Extensions
KuSaSch095 (17a) Structure: Integrates a thieno[2,3-b]pyridine core and a 4-chlorophenyl group. Activity: Exhibits antiplasmodial activity (IC₅₀ < 1 µM), attributed to the thieno-pyridine moiety’s planar structure enhancing target binding .
tert-Butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate Structure: Contains a hydroxypyridinone group. Activity: Functions as a prolyl hydroxylase inhibitor (e.g., Izilendustat), critical for hypoxia-inducible factor (HIF) stabilization .
Functional Group Modifications
Carbamate vs. Ester/Acetyl Groups
tert-Butyl 4-(2-(4-chlorophenoxy)acetyl)piperazine-1-carboxylate (CAS 1144037-43-3) Structure: Phenoxyacetyl substitution. Impact: The ester group increases susceptibility to hydrolysis, reducing stability compared to the carbamate-protected target compound .
tert-Butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate (CAS 925437-87-2) Structure: Imidazothiazole substituent.
Heterocyclic Appendages
tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Biological Activity
Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate, with the CAS number 769944-39-0, is a synthetic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C14H20ClN2O2
- Molecular Weight: 284.77 g/mol
This compound exhibits its biological effects primarily through modulation of neurotransmitter systems and potential interaction with various receptors. The presence of the piperazine ring suggests possible activity as a central nervous system (CNS) agent, likely influencing serotonin and dopamine pathways.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential in several therapeutic areas:
- Antimicrobial Activity: Preliminary studies indicate that this compound may possess antibacterial properties against Gram-positive bacteria, including strains resistant to conventional antibiotics. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) in vitro .
- Anticancer Properties: Research has demonstrated that derivatives of piperazine compounds can induce apoptosis in cancer cells. This compound was found to increase p53 expression and activate caspase pathways in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .
- Neuropharmacological Effects: The compound's structure indicates potential as a CNS-active drug. It may modulate neurotransmitter systems, which could be beneficial for treating anxiety or depression-related disorders.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
-
Antimicrobial Study : A study conducted on various piperazine derivatives, including this compound, showed significant antibacterial activity against both sensitive and resistant bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess efficacy .
Compound Name MIC (µg/mL) Bacterial Strain This compound 32 MRSA Control Antibiotic 8 MRSA -
Anticancer Activity : In vitro assays revealed that the compound induced apoptosis in cancer cell lines through upregulation of pro-apoptotic proteins. The results indicated a dose-dependent increase in cell death .
Concentration (µM) % Cell Viability 10 75 25 50 50 30 - Neuropharmacological Assessment : Behavioral studies in animal models suggested anxiolytic effects when administered at specific dosages, indicating potential for further development as an anxiolytic agent .
Q & A
Q. What are the common synthetic routes for synthesizing tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step functionalization of the piperazine core. A common approach includes:
- Nucleophilic substitution : Reacting tert-butyl piperazine-1-carboxylate derivatives with 4-chlorophenyl electrophiles (e.g., aryl halides) under palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Boc protection/deprotection : The tert-butyloxycarbonyl (Boc) group is introduced early to protect the piperazine nitrogen, with deprotection using acids like HCl or trifluoroacetic acid (TFA) in later stages . Critical factors include:
- Catalyst choice (e.g., Pd(PPh₃)₄ for coupling reactions) .
- Solvent selection (e.g., DMF for substitution reactions, toluene for coupling) .
- Temperature control (e.g., 80–110°C for cross-coupling) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Boc group integrity. For example, tert-butyl protons appear as a singlet at ~1.46 ppm in CDCl₃ .
- Mass spectrometry (LCMS/HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₂₂ClN₂O₂: 309.1371) .
- X-ray diffraction : Resolves crystal packing and stereochemistry, often using SHELX software for refinement .
- FT-IR : Identifies carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and aromatic C-Cl vibrations .
Q. What are the standard protocols for Boc group removal, and how do reaction conditions affect byproduct formation?
Boc deprotection is typically performed with:
- TFA in dichloromethane (DCM) : Rapid cleavage at room temperature, but may require neutralization with NaHCO₃ .
- HCl in dioxane : Yields the hydrochloride salt directly, useful for biological studies . Byproducts like tert-butyl cations can form under prolonged acidic conditions, necessitating short reaction times (<2 hours) and low temperatures (0–4°C) .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular conformation or hydrogen bonding patterns?
SHELXL refines high-resolution X-ray data to model bond lengths, angles, and torsional strain. For example:
- Hydrogen bonding networks : Intermolecular interactions (e.g., N-H···O=C) stabilize crystal packing, validated via Hirshfeld surface analysis .
- Torsional angles : Deviations from ideal geometry (e.g., piperazine chair conformation) indicate steric strain from the 4-chlorophenyl substituent . Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Q. What strategies address contradictions in reported reaction yields for derivatives of this compound?
Discrepancies often arise from:
- Catalyst loading : Higher Pd(PPh₃)₄ concentrations (5–10 mol%) improve cross-coupling yields but increase cost .
- Purification methods : Flash chromatography (e.g., ethyl acetate/hexane gradients) vs. recrystallization impacts purity and recovery .
- Substrate accessibility : Steric hindrance from the 4-chlorophenyl group may reduce nucleophilic substitution efficiency, requiring optimized bases (e.g., NaH in DMF) .
Q. How does this compound act as a prolyl-hydroxylase inhibitor, and what in vitro assays validate its mechanism?
The tert-butyl 2-(4-chlorophenyl)piperazine moiety competitively inhibits prolyl-hydroxylase (PHD) by mimicking 2-oxoglutarate binding. Validation methods include:
- Enzyme activity assays : Measure IC₅₀ values using recombinant PHD2 and HIF-1α substrate .
- Cellular hypoxia models : Western blotting detects HIF-1α stabilization in HEK293T cells under normoxic conditions .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) to PHD2’s active site .
Q. What computational or experimental approaches optimize substituent effects on piperazine ring reactivity?
- DFT calculations : Predict electronic effects of substituents (e.g., 4-Cl vs. 4-F) on nucleophilicity .
- Hammett studies : Correlate σ values of para-substituents with reaction rates in SNAr reactions .
- SAR libraries : Synthesize analogs (e.g., 4-methylpiperazine, 4-cyanophenyl derivatives) to compare bioactivity .
Methodological Considerations
Q. How do solvent polarity and temperature influence regioselectivity in substitution reactions involving this compound?
Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, favoring para-substitution on the chlorophenyl ring. Elevated temperatures (80–100°C) accelerate kinetics but may promote ortho-byproducts via radical pathways .
Q. What are the best practices for handling air- or moisture-sensitive intermediates in its synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
